molecular formula C15H15BrO B8514258 1-Bromo-3-(4-ethoxybenzyl)benzene

1-Bromo-3-(4-ethoxybenzyl)benzene

Cat. No. B8514258
M. Wt: 291.18 g/mol
InChI Key: NZKWIAVSCANBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(4-ethoxybenzyl)benzene is a useful research compound. Its molecular formula is C15H15BrO and its molecular weight is 291.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-(4-ethoxybenzyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(4-ethoxybenzyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-3-(4-ethoxybenzyl)benzene

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

1-bromo-3-[(4-ethoxyphenyl)methyl]benzene

InChI

InChI=1S/C15H15BrO/c1-2-17-15-8-6-12(7-9-15)10-13-4-3-5-14(16)11-13/h3-9,11H,2,10H2,1H3

InChI Key

NZKWIAVSCANBMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Then, Et3SiH (4.09 mL, 0.0256 mol) and BF3.Et2O (1.47 mL, 0.0116 mol) were added sequentially to a chloroform (22 mL) solution of (3-bromophenyl)(4-ethoxyphenyl)methanol (3.92 g, 0.0128 mol) at −60° C. After stirred for one hour, the reaction solution was warmed to room temperature. After the reaction mixture was added with a saturated sodium carbonate aqueous solution and extracted with chloroform, the organic layer was washed with brine and dried with anhydrous magnesium sulfate. After the desiccant was filtered off, the residue obtained by evaporating the solvent under reduced pressure was purified by silica gel column chromatography (hexane:ethyl acetate=50:1) to obtain a colorless oily title compound (2.84 g, 76%).
Quantity
4.09 mL
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.